ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate
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Overview
Description
Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with an ethyl ester group at the 4-position, a methyl group at the 3-position, and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-methylpyridine-4-carboxaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of 3-methyl-2-oxo-1H-pyridine-4-carboxylic acid.
Reduction: Formation of 3-methyl-2-hydroxy-1H-pyridine-4-carboxylate.
Substitution: Formation of 3-methyl-2-oxo-1H-pyridine-4-carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-1H-pyridine-4-carboxylate: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which may influence its solubility and pharmacokinetic properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10-8(11)6(7)2/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCJICVVQIVUEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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